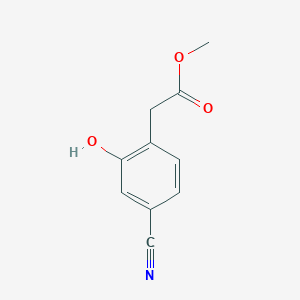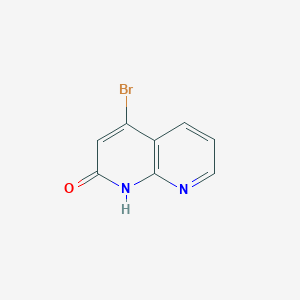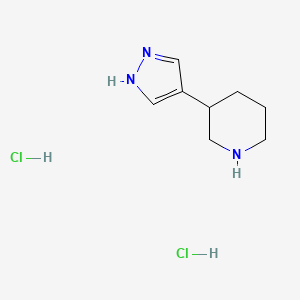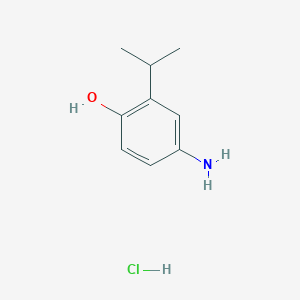
Methyl 2-(4-cyano-2-hydroxyphenyl)acetate
Descripción general
Descripción
“Methyl 2-(4-cyano-2-hydroxyphenyl)acetate” is a chemical compound . It is a methyl ester resulting from the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with methanol .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-cyano-2-hydroxyphenyl)acetate” is represented by the InChI code:1S/C10H9NO3/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4,12H,5H2,1H3 .
Aplicaciones Científicas De Investigación
Environmental Degradation and Toxicology
Advanced Oxidation Processes for Acetaminophen Degradation : A review highlights the use of advanced oxidation processes (AOPs) to degrade acetaminophen, a compound structurally different but relevant in the context of environmental pollution and treatment. This study summarizes degradation pathways, by-products, and biotoxicity, providing insights into the environmental fate of persistent organic pollutants and the effectiveness of AOPs in treating contaminated water (Qutob et al., 2022).
Sorption of Phenoxy Herbicides : Research into the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals offers insights into environmental remediation techniques. Understanding the interactions between these compounds and various substrates can inform the development of strategies to mitigate their environmental impact (Werner et al., 2012).
Molecular Biology and Chemistry
Fluorescent Chemosensors : A study on 4-methyl-2,6-diformylphenol-based compounds, which share a structural motif with the target compound, explores their application in developing chemosensors for detecting metal ions, anions, and neutral molecules. This research is crucial for environmental monitoring and medical diagnostics (Roy, 2021).
Drug Metabolism and Conjugation : A review on the developmental aspects of drug conjugation, with a focus on glucuronidation, provides a broad perspective on how compounds are metabolized in biological systems. This knowledge is essential for drug development and understanding the metabolic fate of chemicals, including environmental pollutants (Dutton, 1978).
Safety And Hazards
“Methyl 2-(4-cyano-2-hydroxyphenyl)acetate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if skin contact occurs, and wearing protective equipment .
Propiedades
IUPAC Name |
methyl 2-(4-cyano-2-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVLPOJNMZPYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-cyano-2-hydroxyphenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride](/img/structure/B1450221.png)

![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)

![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)



